molecular formula C80H143F3N22O22 B576275 [Ala9]-Autocamtide 2 CAS No. 167114-91-2

[Ala9]-Autocamtide 2

Cat. No.: B576275
CAS No.: 167114-91-2
M. Wt: 1611.8
InChI Key: AQERPQDFAQEHFS-PNTPNKCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Ala9]-Autocamtide 2, also known as Autocamtide-2-related inhibitory peptide (AIP), is a synthetic 13-amino acid peptide (sequence: H2N-KKALRRQEAVDAL-OH) with a molecular formula of C64H116N22O19 and a molecular weight of 1497.74 Da . It is derived from the native Autocamtide 2 substrate by substituting the threonine residue at position 9 with alanine (Thr9→Ala9). This modification converts it into a highly specific, non-competitive inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), exhibiting an IC50 of 40 nM in vitro .

AIP binds to CaMKII’s autophosphorylation site, blocking its activity without affecting other kinases like cAMP-dependent protein kinase, protein kinase C, or CaMKIV . Its applications span neuroscience (e.g., synaptic plasticity, memory studies) and cardiovascular research (e.g., arrhythmia prevention in diabetic models) .

Preparation Methods

Synthetic Routes and Reaction Conditions

[Ala9]-Autocamtide 2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity .

Industrial Production Methods

While specific industrial production methods for autocamtide-2-related inhibitory peptide are not widely documented, the general approach involves large-scale SPPS, followed by purification and lyophilization to obtain the final product. The peptide is typically stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

[Ala9]-Autocamtide 2 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of autocamtide-2-related inhibitory peptide involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The peptide is purified using HPLC and characterized by mass spectrometry .

Major Products Formed

The major product formed is the autocamtide-2-related inhibitory peptide itself, with a sequence of Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu .

Mechanism of Action

[Ala9]-Autocamtide 2 exerts its effects by binding to the active site of CaMKII, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, leading to the modulation of various cellular processes. The peptide has been shown to inhibit the activation of pathways such as TGF-β/Smad and RAF/ERK, which are involved in fibrosis and other pathological conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Autocamtide 2 (Native Substrate)

  • Sequence : Differs from AIP by retaining Thr9 instead of Ala7.
  • Role : Serves as a phosphorylation substrate for CaMKII, promoting kinase activation.
  • Key Contrast : AIP’s Thr9→Ala9 substitution abolishes phosphorylation capacity, converting it into an inhibitor .

(b) AC3-I (Autocamtide-3-derived Inhibitory Peptide)

  • Mechanism : Competes with CaMKII substrates but lacks the Thr9→Ala9 substitution.
  • Specificity : Less selective than AIP, with reported off-target effects on CaMKI and voltage-gated cation channels .
  • Data Gap: Limited comparative IC50 or in vivo efficacy data are available .

(c) CaMKIIN

  • Origin: Endogenous CaMKII inhibitor protein.
  • Potency : Binds CaMKII with high affinity but requires proteolytic activation.
  • Therapeutic Limitations : Poor cell permeability compared to AIP, which is synthetically optimized for research use .

Biochemical and Pharmacological Profiles

Table 1: Comparative Properties of CaMKII Inhibitors

Property [Ala9]-Autocamtide 2 (AIP) AC3-I CaMKIIN
IC50 (CaMKII) 40 nM Not reported ~50 nM (estimated)
Specificity High (no off-target kinase activity) Moderate (affects CaMKI, ion channels) High (endogenous)
Cell Permeability Moderate (synthetic peptide) Low Low (protein-based)
In Vivo Efficacy Validated (cardiac, neuronal models) Limited data Limited data

Impact of Alanine Substitutions in Peptide Design

Alanine scanning (replacing residues with alanine) is a common strategy to study structure-activity relationships. For example:

  • : Alanine substitutions in apVT analogs significantly altered EC50 values for apVTR1/apVTR2 activation, underscoring the critical role of residue positioning .
  • : Substituting Ala9 with proline (Pro9) in helical peptides disrupted secondary structure, whereas non-coded amino acids (e.g., Bpa9, Aic9) preserved helicity but altered thermal stability .
  • Relevance to AIP : The Thr9→Ala9 substitution in AIP disrupts CaMKII’s phosphorylation mechanism while maintaining binding affinity, a balance critical for inhibitory potency .

Q & A

Basic Research Questions

Q. What is the structural basis of [Ala9]-Autocamtide 2's specificity for CaMKII inhibition?

this compound is a synthetic 13-amino acid peptide (H2N-KKALRRQEAVDAL-OH) with a substitution of alanine at position 9, which disrupts autophosphorylation while maintaining high affinity for CaMKII's catalytic domain. The peptide binds to the kinase's autophosphorylation site, acting as a non-competitive inhibitor by sterically blocking substrate access . Structural studies suggest that its selectivity arises from interactions between the arginine-rich motif (RR) and CaMKII's regulatory domain, which stabilizes the inactive conformation .

Q. How does this compound compare to other CaMKII inhibitors in terms of selectivity and potency?

this compound exhibits superior specificity for CaMKII (IC50 = 40 nM) compared to broad-spectrum inhibitors like KN-93. It shows no cross-reactivity with CaMKIV, PKA, or PKC at concentrations up to 1 µM, validated via kinase profiling assays using fluorogenic substrates (e.g., DEVD-AMC for caspases) . Researchers should confirm specificity using negative controls (e.g., scrambled peptide) and activity assays under physiological Ca<sup>2+</sup>/calmodulin conditions .

Q. What experimental methods are recommended for validating this compound's inhibitory activity in vitro?

  • Kinase Activity Assays : Use recombinant CaMKII with γ-<sup>32</sup>P-ATP and a substrate like syntide-2. Measure inhibition via scintillation counting or phospho-specific antibodies .
  • Fluorescence-Based Assays : Employ FRET reporters (e.g., CaMKII FRET biosensors) to monitor real-time inhibition kinetics .
  • Dose-Response Curves : Generate IC50 values using 8–12 concentrations of this compound (1 nM–10 µM) and normalize to vehicle controls .

Q. How should this compound be stored and reconstituted to maintain stability?

Store lyophilized peptide at –80°C in aliquots to avoid freeze-thaw cycles. Reconstitute in HPLC-grade water or neutral buffer (pH 7.4) to a stock concentration of 1–10 mM. Avoid acidic solutions (e.g., HCl) to prevent aggregation. Verify purity (>95%) via reverse-phase HPLC and mass spectrometry before use .

Advanced Research Questions

Q. How to design experiments to assess this compound's efficacy in neuronal plasticity studies?

  • In Vitro Models : Apply 1–10 µM this compound to hippocampal slices during long-term potentiation (LTP) induction. Measure changes in EPSP slope and spine density using electrophysiology and confocal imaging .
  • In Vivo Models : Use transgenic mice expressing AIP (autocamtide-2-related inhibitory peptide) to study CaMKII's role in memory consolidation via Morris water maze or fear conditioning .
  • Controls : Include scrambled peptide and CaMKII knockout models to isolate target effects .

Q. What strategies are recommended for resolving contradictory data on this compound's off-target effects in kinase profiling studies?

  • Broad-Spectrum Kinase Screening : Test against a panel of 100+ kinases (e.g., KinomeScan) at 10× IC50 to identify off-target interactions .
  • Structural Modeling : Perform molecular docking simulations to predict binding to non-CaMKII kinases (e.g., PKA) and validate via mutagenesis .
  • Data Normalization : Account for batch variability in peptide synthesis and kinase assay conditions (e.g., ATP concentration, divalent cations) .

Q. How should researchers optimize in vivo delivery methods for this compound in neurological models?

  • Intracerebroventricular (ICV) Injection : Deliver 1–5 nmol peptide in artificial CSF via osmotic pumps for sustained inhibition .
  • Cell-Penetrating Modifications : Conjugate with TAT or myristoylated tags to enhance blood-brain barrier permeability .
  • Pharmacokinetic Profiling : Measure plasma and tissue half-life using radiolabeled peptide (e.g., <sup>3</sup>H- or <sup>125</sup>I-labeled) and adjust dosing intervals .

Q. What are common sources of variability in IC50 measurements for this compound across experimental models?

  • Enzyme Source : Variability in recombinant vs. native CaMKII purification (e.g., post-translational modifications) .
  • Assay Conditions : Differences in Mg<sup>2+</sup>/Ca<sup>2+</sup> ratios, temperature, and substrate competition .
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) with constraints on Hill slope and baseline activity to improve reproducibility .

Q. How can researchers investigate this compound's role in CaMKII-mediated arrhythmias?

  • Ex Vivo Heart Models : Perfuse Langendorff hearts with 100 nM this compound and measure spontaneous Ca<sup>2+</sup> release using fluorescent dyes (e.g., Fluo-4) .
  • Electrophysiology : Patch-clamp cardiomyocytes to assess action potential duration and early afterdepolarizations (EADs) .
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated tissue to identify CaMKII-dependent pathways (e.g., RyR2 phosphorylation) .

Q. What methodological precautions are critical when using this compound in long-term studies?

  • Stability Monitoring : Assess peptide degradation via MALDI-TOF MS at weekly intervals .
  • Toxicity Screening : Conduct MTT assays and caspase-3 activity tests (e.g., DEVD-AMC cleavage) to rule out apoptosis .
  • Behavioral Confounders : Control for stress-induced CaMKII activation in animal models by standardizing housing conditions .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUUQMNJOVWRNY-HAOWUBAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H143F3N22O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1822.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.